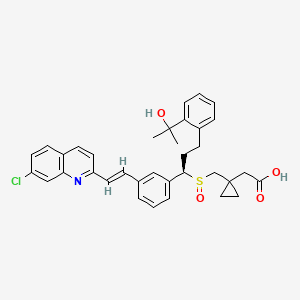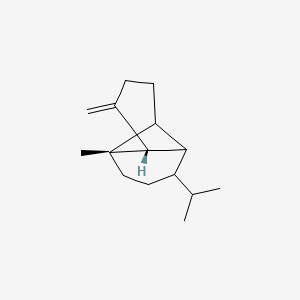
cis-beta-Copaene
Übersicht
Beschreibung
Synthesis Analysis
The most common method of synthesizing cis-beta-Copaene is by the isolation and purification of natural sources. In the laboratory, cis-beta-Copaene can be synthesized by a series of reactions that involve isoprene and other precursors. Additionally, research has shown that bacteria possess many putative terpene synthase genes, which could potentially be used for terpene synthase activity .Molecular Structure Analysis
Cis-beta-Copaene has a molecular formula of C15H24 and a molecular weight of 204.3511 . Its structure is tricyclic, and it contains three isoprene units.Physical And Chemical Properties Analysis
Cis-beta-Copaene is a colorless, viscous liquid that has a melting point of -60°C and a boiling point of 260°C. It has a specific gravity of approximately 0.880 g/cm³ and a refractive index of 1.5060 at 20°C. It is slightly soluble in water but is miscible with most organic solvents, including ethanol and acetone.Wissenschaftliche Forschungsanwendungen
1. Biotechnological Production and Commercial Uses
Researchers Mischko et al. (2018) studied sesquiterpene synthases from the Basidiomycota Coniophora puteana and identified two enzymes capable of highly selective generation of β-copaene. This discovery is significant for biotechnological production, as β-copaene is commercially used as a food and flavor additive. Their work revealed product selectivity and terpene titers exceeding previous biotechnological data, presenting an economical alternative to natural plant extraction for β-copaene production (Mischko et al., 2018).
2. Role in Insect Behavior
Nishida et al. (2004) explored the role of α-copaene, a compound closely related to β-copaene, as an attractant for male Mediterranean fruit flies. Their study found that α-copaene, present in essential oils of various plants, induces lek-like behavior in these flies. This suggests that compounds like β-copaene may play a role in insect attraction and could have implications in pest management strategies (Nishida et al., 2004).
3. Chemical Properties and Reactions
In a study by Guo et al. (2008), the cis-trans isomerizations of β-carotene and lycopene were examined. This research provides insights into the chemical behavior of compounds like cis-beta-copaene, particularly their isomerization processes and the potential physiological implications of these reactions (Guo et al., 2008).
4. Catalytic Applications
Research by Xu et al. (2009) on cis-beta-bis(carbonyl) ruthenium-salen complexes highlighted the unique catalytic properties of these complexes in asymmetric intramolecular alkene cyclopropanation. This study contributes to understanding the catalytic capabilities of related cis-beta structures, such as cis-beta-copaene, in chemical synthesis (Xu et al., 2009).
Zukünftige Richtungen
One potential future direction for cis-beta-Copaene is the development of water-soluble forms for potential use in medicine and cosmetics.
Relevant Papers One relevant paper is "Identification of sesquiterpene synthases from the Basidiomycota Coniophora puteana for the efficient and highly selective β-copaene and cubebol production in E. coli" . This paper discusses the identification of two sesquiterpene synthases capable of the highly selective generation of β-copaene and cubebol . The reported product selectivity and the generated terpene titers exceed all published biotechnological data regarding the production of β-copaene and cubebol .
Eigenschaften
IUPAC Name |
(1R,2S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12?,13?,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVZPMJSRSWJHQ-HTXSYXIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3C1C2CCC3=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275850 | |
| Record name | .beta.-Copaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-beta-Copaene | |
CAS RN |
18252-44-3, 18612-33-4 | |
| Record name | beta-Copaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Copaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



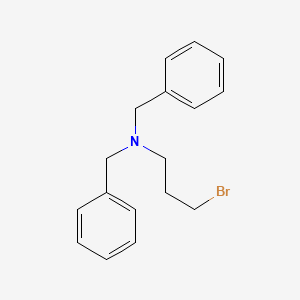
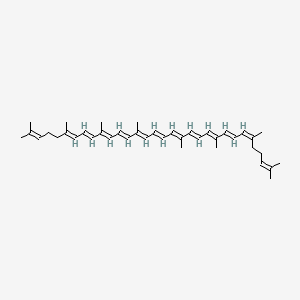
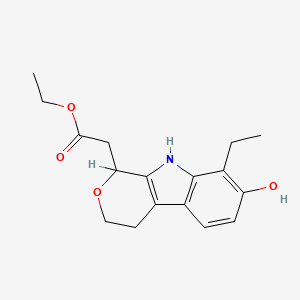
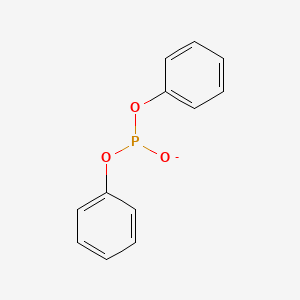

![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)
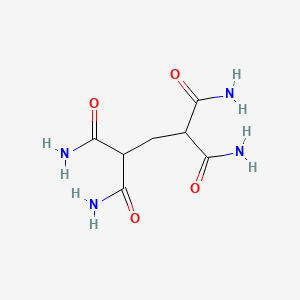
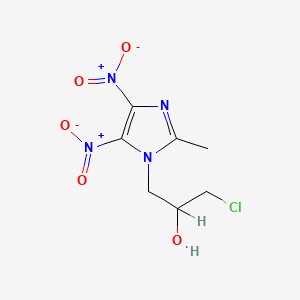

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)
![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)

